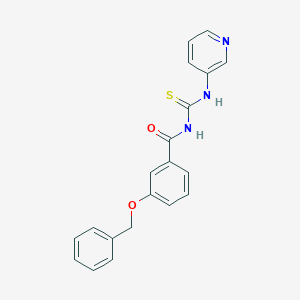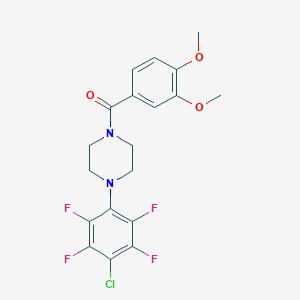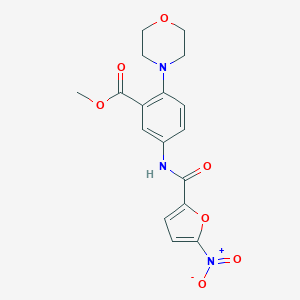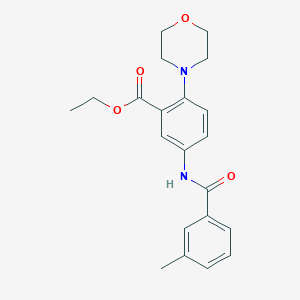![molecular formula C27H28N4O3S B278147 N-(3-methoxybenzoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B278147.png)
N-(3-methoxybenzoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxybenzoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea is a complex organic compound that features a piperazine ring, a common structural motif in pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the benzamide and carbamothioyl groups. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine. The reactions are usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting parameters like temperature, pressure, and pH is common to ensure consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-methoxybenzoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
N-(3-methoxybenzoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-methoxybenzoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to modulate the pharmacokinetic properties of the compound, enhancing its ability to cross biological membranes and interact with target sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester
Uniqueness
Compared to similar compounds, N-(3-methoxybenzoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C27H28N4O3S |
|---|---|
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
3-methoxy-N-[[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C27H28N4O3S/c1-19-6-3-4-9-24(19)26(33)31-16-14-30(15-17-31)22-12-10-21(11-13-22)28-27(35)29-25(32)20-7-5-8-23(18-20)34-2/h3-13,18H,14-17H2,1-2H3,(H2,28,29,32,35) |
Clé InChI |
OSOVIZKKIRPLQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CC=C4)OC |
SMILES canonique |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B278068.png)

![3-(benzyloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B278071.png)
![N-{3-[({[4-(benzyloxy)benzoyl]amino}carbothioyl)amino]phenyl}propanamide](/img/structure/B278072.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea](/img/structure/B278073.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B278077.png)
methanone](/img/structure/B278080.png)


![2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278086.png)
![3-methoxy-N-{4-[(phenylacetyl)amino]phenyl}-2-naphthamide](/img/structure/B278087.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B278088.png)

![N-[2-(4-benzoyl-1-piperazinyl)-5-chlorophenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B278093.png)
